molecular formula C10H10F3NO2 B6257694 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid CAS No. 135235-90-4

3-amino-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No.: B6257694
CAS No.: 135235-90-4
M. Wt: 233.2
InChI Key:
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Description

3-amino-4,4,4-trifluoro-3-phenylbutanoic acid is a chemical compound with the CAS Number: 135235-90-4 . It has a molecular weight of 233.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)9(14,6-8(15)16)7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a melting point of 175-177 degrees Celsius . It is a solid at room temperature and is typically stored in a powder form .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid involves the introduction of an amino group onto a trifluorinated phenylbutanoic acid.", "Starting Materials": [ "3,3,3-trifluoropropiophenone", "phenylacetic acid", "ammonia", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3,3,3-trifluoropropiophenone from phenylacetic acid and 3,3,3-trifluoroacetic acid using sulfuric acid as a catalyst.", "Step 2: Reduction of 3,3,3-trifluoropropiophenone to 3,3,3-trifluoropropiophenone oxime using sodium borohydride and acetic acid.", "Step 3: Diazotization of 3,3,3-trifluoropropiophenone oxime using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Reaction of the diazonium salt with sodium azide to form the corresponding azide.", "Step 5: Reduction of the azide to the corresponding amine using sodium borohydride and acetic acid.", "Step 6: Protection of the amine using acetic anhydride to form the corresponding acetamide.", "Step 7: Hydrolysis of the acetamide using sodium hydroxide to form the corresponding carboxylic acid.", "Step 8: Decarboxylation of the carboxylic acid using sodium bicarbonate to form 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid." ] }

CAS No.

135235-90-4

Molecular Formula

C10H10F3NO2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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